4-(Chlorosulfonyl)benzamide
Overview
Description
4-(Chlorosulfonyl)benzamide is an organic compound with the molecular formula C7H6ClNO3S It is characterized by the presence of a chlorosulfonyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorosulfonyl)benzamide typically involves the reaction of 4-aminobenzenesulfonyl chloride with appropriate reagents. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with thionyl chloride to introduce the chlorosulfonyl group. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and stringent quality control measures ensures the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-(Chlorosulfonyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamides.
Hydrolysis: The compound can undergo hydrolysis to form 4-aminobenzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form sulfonamides.
Water: Used in hydrolysis reactions under acidic or basic conditions.
Major Products:
Sulfonamides: Formed from substitution reactions with amines.
4-Aminobenzenesulfonic Acid: Formed from hydrolysis reactions.
Scientific Research Applications
4-(Chlorosulfonyl)benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chlorosulfonyl)benzamide involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate in the formation of more complex molecules .
Comparison with Similar Compounds
- 4-(Chlorosulfonyl)benzoic Acid
- 4-(Chlorosulfonyl)benzoyl Chloride
- 4-(Chlorosulfonyl)benzenesulfonamide
Comparison: 4-(Chlorosulfonyl)benzamide is unique due to its benzamide structure combined with a chlorosulfonyl group. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, 4-(Chlorosulfonyl)benzoic acid lacks the amide functionality, which affects its reactivity and applications .
Properties
IUPAC Name |
4-carbamoylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMSSKBMOFPBDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585361 | |
Record name | 4-Carbamoylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885526-86-3 | |
Record name | 4-Carbamoylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-carbamoylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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